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molecular formula C14H15NO4 B8720700 Anticancer agent 73

Anticancer agent 73

Cat. No. B8720700
M. Wt: 261.27 g/mol
InChI Key: DAFRLXQGMZPMLA-UHFFFAOYSA-N
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Patent
US04939267

Procedure details

2-(4-Methoxyphenyl)-4-carbethoxy-5-methyloxazole was prepared in 61% yield by zinc dust reduction of the compound of part (a) in accordance with the procedure of Example 89, part (b), and obtained as a crystalline material, m.p. 74°-76° C. (from methyl t-butyl ether).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1C=CN=[C:2]1[C:6]1C=CC(O)=CC=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[O:22][C:23]([CH3:27])=[C:24]([CH3:26])[N:25]=2)=[CH:17][CH:16]=1.C([O:32]C)(C)(C)C>[Zn]>[CH3:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]2[O:22][C:23]([CH3:27])=[C:24]([C:26]([O:1][CH2:2][CH3:6])=[O:32])[N:25]=2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NC=C1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1OC(=C(N1)C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC(=C(N1)C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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